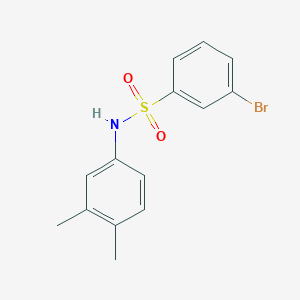![molecular formula C18H15ClN2O2S B265825 3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)
3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide, also known as CP-547,632, is a synthetic compound that belongs to the class of benzothiophene carboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in cancer research. CP-547,632 is a potent inhibitor of angiogenesis, a process that plays a crucial role in tumor growth and metastasis.
Wirkmechanismus
3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide inhibits angiogenesis by targeting the vascular endothelial growth factor receptor (VEGFR) pathway. VEGFR is a key receptor involved in the formation of new blood vessels in tumors. 3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide binds to the receptor and prevents the activation of downstream signaling pathways, ultimately leading to the inhibition of angiogenesis.
Biochemical and Physiological Effects:
3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide has been shown to have minimal toxicity and side effects in preclinical studies. It does not affect the normal functioning of endothelial cells, which are responsible for the formation of blood vessels in healthy tissues. However, it selectively targets the endothelial cells in tumors, leading to the inhibition of angiogenesis and tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide is its potency and selectivity towards VEGFR. This makes it a valuable tool for studying the role of angiogenesis in cancer progression. However, its complex synthesis method and high cost can limit its use in large-scale experiments.
Zukünftige Richtungen
3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide has the potential to be developed into a novel anti-cancer therapy. Future research should focus on optimizing the synthesis method and improving the pharmacokinetic properties of the compound. Additionally, the use of 3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide in combination with other anti-cancer agents should be explored to enhance its effectiveness. Finally, clinical trials should be conducted to evaluate the safety and efficacy of 3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide in humans.
Synthesemethoden
The synthesis of 3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide involves a multi-step process that starts with the formation of a benzothiophene intermediate. The intermediate is then reacted with 3-aminobenzoic acid and propanoyl chloride to form the final product. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide has shown promising results in preclinical studies as an anti-cancer agent. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, ovarian, and prostate cancer. 3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide works by inhibiting the formation of new blood vessels in tumors, which is essential for their growth and survival. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models.
Eigenschaften
Produktname |
3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide |
|---|---|
Molekularformel |
C18H15ClN2O2S |
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H15ClN2O2S/c1-2-15(22)20-11-6-5-7-12(10-11)21-18(23)17-16(19)13-8-3-4-9-14(13)24-17/h3-10H,2H2,1H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
XZIZTQZDEUMYDI-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Kanonische SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B265749.png)
![8-(2-chlorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265750.png)
![10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265779.png)
![8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265794.png)
![8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265795.png)
![8-(4-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265796.png)
![10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265799.png)
![10-(4-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265800.png)
![8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265803.png)
![8-(3-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265804.png)
![8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265806.png)
![10-(3-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265811.png)